2-(bromomethyl)-5-(trifluoromethyl)thiophene
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Overview
Description
2-(Bromomethyl)-5-(trifluoromethyl)thiophene is an organosulfur compound that features a thiophene ring substituted with bromomethyl and trifluoromethyl groups
Mechanism of Action
Target of Action
It’s known that thiophene derivatives have broad biological properties and are considered as important structural motifs in pharmaceuticals and biologically active molecules .
Mode of Action
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
It’s known that the trifluoromethylation of carbon-centered radical intermediates is a significant process .
Result of Action
It’s known that the incorporation of the trifluoromethyl group into the benzo[e][1,2]thiazine 1,1-dioxide scaffold via a reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide is reported .
Biochemical Analysis
Biochemical Properties
2-(Bromomethyl)-5-(trifluoromethyl)thiophene plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound can interact with various enzymes and proteins, facilitating the transfer of trifluoromethyl groups to target molecules. The interactions often involve radical intermediates, which can lead to the formation of new carbon-fluorine bonds. These interactions are crucial in the synthesis of pharmaceuticals and agrochemicals, where the trifluoromethyl group enhances the biological activity and stability of the compounds .
Cellular Effects
The effects of this compound on cellular processes are multifaceted This compound can influence cell signaling pathways, gene expression, and cellular metabolismAdditionally, the compound’s interaction with cellular proteins can alter gene expression patterns, potentially affecting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of radical intermediates that can interact with biomolecules, leading to the transfer of trifluoromethyl groups. This process can result in the inhibition or activation of enzymes, depending on the specific context. Additionally, the compound can bind to specific sites on proteins, altering their conformation and activity. These interactions can lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of byproducts that may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular processes, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhancing the activity of specific enzymes or modulating metabolic pathways. At higher doses, the compound can become toxic, leading to adverse effects such as oxidative stress, inflammation, and tissue damage. Understanding the threshold effects and toxicological profile of the compound is essential for its safe and effective use in biomedical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can be metabolized through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biological activities. These metabolic pathways can influence the overall metabolic flux and the levels of key metabolites, impacting cellular functions and physiological processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its biological activity. The compound’s ability to cross cellular membranes and reach target sites is crucial for its effectiveness in biochemical applications. Understanding the transport mechanisms and distribution patterns can provide insights into the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the presence of specific functional groups on the compound can facilitate its localization to the mitochondria, nucleus, or other cellular structures. This localization can influence the compound’s interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-5-(trifluoromethyl)thiophene typically involves the bromination of 5-(trifluoromethyl)thiophene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methyl position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, potentially incorporating continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-(trifluoromethyl)thiophene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-methyl-5-(trifluoromethyl)thiophene.
Scientific Research Applications
2-(Bromomethyl)-5-(trifluoromethyl)thiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the synthesis of medicinal compounds with potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-7-(trifluoromethyl)benzo[b]thiophene
- Dithieno[3,2-b:2′,3′-d]thiophene (DTT)
- Benzo[b]thieno[2,3-d]thiophene derivatives
Uniqueness
2-(Bromomethyl)-5-(trifluoromethyl)thiophene is unique due to the presence of both bromomethyl and trifluoromethyl groups on the thiophene ring. This combination of substituents provides a distinct reactivity profile, making it a valuable intermediate in organic synthesis. The trifluoromethyl group enhances the compound’s stability and electronic properties, while the bromomethyl group offers a reactive site for further functionalization.
Properties
CAS No. |
1379327-48-6 |
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Molecular Formula |
C6H4BrF3S |
Molecular Weight |
245.06 g/mol |
IUPAC Name |
2-(bromomethyl)-5-(trifluoromethyl)thiophene |
InChI |
InChI=1S/C6H4BrF3S/c7-3-4-1-2-5(11-4)6(8,9)10/h1-2H,3H2 |
InChI Key |
RQMHQBOANGFZLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(F)(F)F)CBr |
Purity |
95 |
Origin of Product |
United States |
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